molecular formula C25H26N8O2 B8819350 N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide CAS No. 1643377-48-3

N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide

Cat. No.: B8819350
CAS No.: 1643377-48-3
M. Wt: 470.5 g/mol
InChI Key: HWDABCWSXKTUOW-UHFFFAOYSA-N
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Description

The compound N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl and phenyl groups. The final steps involve the addition of the aminoiminomethyl and amino-oxopropyl groups under controlled conditions to ensure the correct formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: shares similarities with other benzimidazole derivatives, such as and .

Uniqueness

The uniqueness of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1643377-48-3

Molecular Formula

C25H26N8O2

Molecular Weight

470.5 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide

InChI

InChI=1S/C25H26N8O2/c1-32-20-10-7-17(25(35)33(13-11-21(26)34)22-4-2-3-12-29-22)14-19(20)31-23(32)15-30-18-8-5-16(6-9-18)24(27)28/h2-10,12,14,30H,11,13,15H2,1H3,(H2,26,34)(H3,27,28)

InChI Key

HWDABCWSXKTUOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)N)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Origin of Product

United States

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